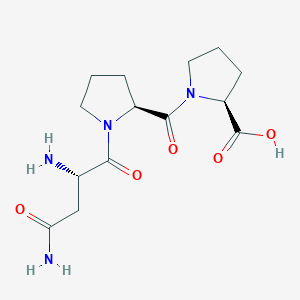

L-Proline, L-asparaginyl-L-prolyl-

Description

Significance of Short Peptide Sequences in Biological Systems

Short peptide sequences are the building blocks of proteins and are crucial for a multitude of biological functions. ontosight.aicreative-proteomics.com They can act as hormones, neurotransmitters, and antimicrobial agents, influencing processes from cell signaling to immune responses. ontosight.aiontosight.ai The specific order of amino acids in a peptide sequence determines its structure and, consequently, its function. creative-proteomics.com This understanding is pivotal in fields like pharmacology and biotechnology, where peptides are explored as potential therapeutic agents and tools for studying cellular interactions. ontosight.ai The stability of these short peptides is influenced by their structure and molecular weight. researchgate.netukrbiochemjournal.org

Overview of L-Asparagine and L-Proline Residues in Peptide Structure and Function

The tripeptide in focus is composed of two key amino acids: L-Asparagine and L-Proline.

L-Asparagine (Asn): This polar, non-essential amino acid plays a vital role in protein synthesis and the metabolic regulation of brain and nerve cells. creative-peptides.com Its side chain contains a carboxamide group, which allows it to form hydrogen bonds with the peptide backbone. wikipedia.org This property often positions asparagine residues at the beginning of alpha-helices and in turn motifs within beta sheets. wikipedia.orgbyjus.com Furthermore, asparagine is a key site for N-linked glycosylation, a process that attaches carbohydrate chains to proteins and is crucial for their structure and function. wikipedia.org

L-Proline (Pro): Proline is unique among the 20 proteinogenic amino acids due to its cyclic structure; its side chain forms a ring that connects back to the backbone amino group. wikipedia.org This rigidity imposes significant conformational constraints on the peptide chain, often inducing turns and kinks. wikipedia.org Proline is frequently found at the end of alpha-helices and within turns, acting as a "structural disruptor" in regular secondary structures. wikipedia.orgarizona.edu This characteristic is vital for the proper folding and stability of many proteins, including collagen. quora.com

Identification and Nomenclature of L-Asparaginyl-L-prolyl-L-proline (Asn-Pro-Pro) in Academic Research Contexts

In scientific literature and databases, the tripeptide L-Asparaginyl-L-prolyl-L-proline is commonly referred to by its three-letter abbreviation, Asn-Pro-Pro, or sometimes NPP. Research involving this and similar motifs, such as Asn-Pro-Phe (NPF), highlights their importance in cellular signaling and protein interactions. For instance, specific protein domains, known as Eps15 homology (EH) domains, are known to recognize and bind to proteins containing NPF sequences, playing a role in protein trafficking and growth factor signaling. nih.gov

Below is a table summarizing the various identifiers for compounds related to this article.

| Compound Name | Abbreviation | Other Names/Contexts |

| L-Asparaginyl-L-prolyl-L-proline | Asn-Pro-Pro | NPP |

| L-Asparagine | Asn | N |

| L-Proline | Pro | P |

| L-Asparaginyl-L-proline | Asn-Pro | NP |

| L-Asparaginyl-L-asparaginyl-L-proline | Asn-Asn-Pro | |

| L-Prolyl-L-methionyl-L-asparaginyl-L-proline | ||

| L-cysteinyl-L-asparaginyl-L-asparaginyl-L-prolyl-L-proline | ||

| L-Valyl-L-asparaginyl-L-threonyl-L-prolyl-L-alpha-glutamyl-L-histidyl-L-valyl-L-valyl-L-prolyl-L-tyrosylglycyl-L-leucylglycyl-L-seryl-L-prolyl-L-seryl-L-arginyl-L-serine |

This table is generated based on information from various chemical and biological databases. nih.govguidechem.comnih.govepa.gov

Structure

3D Structure

Properties

CAS No. |

334931-60-1 |

|---|---|

Molecular Formula |

C14H22N4O5 |

Molecular Weight |

326.35 g/mol |

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C14H22N4O5/c15-8(7-11(16)19)12(20)17-5-1-3-9(17)13(21)18-6-2-4-10(18)14(22)23/h8-10H,1-7,15H2,(H2,16,19)(H,22,23)/t8-,9-,10-/m0/s1 |

InChI Key |

VCJCPARXDBEGNE-GUBZILKMSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CC(=O)N)N)C(=O)O |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Chemical Derivatization for L Asparaginyl L Prolyl L Proline and Analogues

Solid-Phase Peptide Synthesis (SPPS) Protocols for Asn-Pro-Pro

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for creating peptides by incrementally adding amino acids to a growing chain anchored to an insoluble resin support. nih.gov This method simplifies the purification process, as excess reagents and by-products are washed away by filtration after each step. nih.gov The general SPPS cycle involves the deprotection of the Nα-amino group of the resin-bound amino acid, followed by the coupling of the next protected amino acid. nih.govnih.gov This cycle is repeated until the desired sequence, such as Asn-Pro-Pro, is assembled. nih.gov The choice between the two primary SPPS chemistries, Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), dictates the reagents used for deprotection and cleavage. mdpi.com The Fmoc/tBu strategy is common, using a base like piperidine (B6355638) for Nα-Fmoc removal and a strong acid like trifluoroacetic acid (TFA) for final cleavage from the resin and removal of side-chain protecting groups. mdpi.com

Optimization of Asparagine Coupling Conditions

The coupling of asparagine (Asn) is a critical step that requires careful optimization to prevent undesirable side reactions. A significant issue during the activation of asparagine's carboxyl group is the dehydration of the side-chain amide, which leads to the formation of a β-cyanoalanine residue. nih.gov This side reaction can be prevalent when using standard carbodiimide (B86325) activators like DCC with HOBt. nih.gov

To mitigate this, several strategies have been developed:

Use of Pre-activated Esters: Employing pentafluorophenyl (Pfp) esters of Fmoc-Asn-OH can lead to the formation of a homogeneous peptide product without the dehydration side reaction. nih.gov

Alternative Coupling Reagents: Reagents like BOP (Castro's reagent) have been used, but can still result in the formation of β-cyanoalanine. nih.gov

Side-Chain Protection: The most effective strategy is the protection of the asparagine side-chain amide. Protecting groups like trityl (Trt) and trialkoxybenzyl (Taob) derivatives are employed. bachem.comcreative-peptides.com Fmoc-Asn(Trt)-OH is widely used as it effectively prevents the dehydration side reaction. The Taob protecting group, in particular, enhances the solubility of the asparagine derivative in organic solvents, which is often a limiting factor, and allows for direct and rapid coupling without side reactions. bachem.comcreative-peptides.com

The table below summarizes a comparative study on asparagine coupling.

| Coupling Method/Reagent | Primary Side Reaction | Outcome |

| DCC/HOBt | β-cyanoalanine formation | Varying amounts of side product in crude peptide. nih.gov |

| BOP (unprotected Asn) | β-cyanoalanine formation | Varying amounts of side product in crude peptide. nih.gov |

| Fmoc-Asn-OPfp | None | Homogeneous peptide obtained. nih.gov |

| BOP + Fmoc-Asn(Mbh)-OH | None during coupling | Rapid coupling, but potential for Trp alkylation during cleavage. nih.gov |

| BOP + Fmoc-Asn(Tmob)-OH | None during coupling | Rapid coupling, but potential for Trp alkylation during cleavage. encyclopedia.pub |

| Fmoc-Asn(Taob)-OH | None | Good solubility and direct coupling with no side reactions. bachem.comcreative-peptides.com |

Strategies for Protecting Groups and Their Impact on Synthesis

The selection of protecting groups is fundamental to the success of peptide synthesis, preventing unwanted side reactions at reactive amino acid side chains. mdpi.com An orthogonal protection strategy is essential, allowing for the selective removal of one type of protecting group while others remain intact. mdpi.com In the context of synthesizing Asn-Pro-Pro, the key considerations are the Nα-amino protection and the side-chain protection of asparagine.

Nα-Amino Protecting Groups:

Fmoc (9-Fluorenylmethyloxycarbonyl): This is the most common protecting group in modern SPPS. It is base-labile, typically removed with a dilute solution of piperidine in DMF, which does not affect the acid-labile side-chain protecting groups. creative-peptides.com

Boc (tert-Butoxycarbonyl): Used in an alternative strategy, Boc is removed with moderate acid (like TFA), while side-chain protecting groups require a much stronger acid (like HF) for cleavage. creative-peptides.com

Asparagine Side-Chain Protecting Groups:

As discussed, the primary role of the Asn side-chain protection is to prevent nitrile formation.

Trityl (Trt): This is a bulky group that provides excellent protection and is cleaved with TFA during the final step. It is the standard choice in Fmoc-SPPS.

Mbh (4,4'-dimethoxybenzhydryl) and Tmob (2,4,6-trimethoxybenzyl): These groups also offer protection and are cleaved with acid. However, during acid-catalyzed cleavage, they can generate stable carbonium ions that may alkylate other sensitive residues in the peptide, such as tryptophan, if present. nih.gov

Taob (Trialkoxybenzyl): This group was specifically designed to improve the solubility of protected asparagine and glutamine derivatives, which are notoriously insoluble, and to prevent side reactions during coupling. bachem.comcreative-peptides.com

| Protecting Group | Type | Cleavage Condition | Key Impact on Synthesis |

| Fmoc | Nα-Amino | Base (e.g., Piperidine) | Enables orthogonal Fmoc/tBu strategy, standard for modern SPPS. creative-peptides.com |

| Boc | Nα-Amino | Acid (e.g., TFA) | Used in Boc/Bzl strategy; requires strong acid for final cleavage. creative-peptides.com |

| Trityl (Trt) | Asn Side-Chain | Acid (e.g., TFA) | Prevents β-cyanoalanine formation; standard in Fmoc-SPPS. |

| Tmob | Asn Side-Chain | Acid (e.g., TFA) | Prevents side reactions but can cause alkylation of other residues. nih.gov |

| Taob | Asn Side-Chain | Acid (e.g., TFA) | Prevents side reactions and improves solubility of the Asn derivative. bachem.comcreative-peptides.com |

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable method, particularly for large-scale production of shorter peptides. cnbiosynth.com Classical solution-phase synthesis involves coupling and deprotection steps carried out in solution, with purification of the intermediate peptide at each stage. cnbiosynth.com This can be time-consuming but allows for greater control and characterization of intermediates.

Recent advancements have sought to improve the efficiency of SolPS:

Repetitive Solution-Phase Synthesis (RRSPS): This method simplifies the process by using peptide acids instead of esters. Couplings are performed with active esters in a THF-water mixture. The peptide product is easily isolated by precipitation upon acidification, while excess reagents are removed by extraction. This approach avoids tedious neutralization and washing steps. cnbiosynth.com

T3P®-Mediated Synthesis: The use of cyclic propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent has enabled very fast (minutes) and efficient peptide bond formation with no epimerization. The by-products are water-soluble, simplifying purification. This protocol has been successfully applied to both N-Boc and N-Fmoc protected amino acids. encyclopedia.pub

Solution-phase methods are also used for synthesizing fragments that can later be joined together, a strategy known as convergent synthesis. nih.gov

Enzymatic Synthesis and Cleavage Strategies

Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful "green chemistry" alternative to purely chemical methods. nih.govqyaobio.com This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a highly stereospecific and regioselective manner. internationalscholarsjournals.com This specificity often eliminates the need for side-chain protection, a major advantage over chemical synthesis. nih.govacs.org

Protease-catalyzed synthesis can operate under two distinct mechanisms:

Thermodynamically Controlled Synthesis: This approach, also known as reverse proteolysis, shifts the natural hydrolytic equilibrium of a protease towards synthesis. mdpi.comresearchgate.net This can be achieved by altering reaction conditions, such as using organic co-solvents, low-water media, or immobilizing one of the substrates on a solid support to favor the synthetic reaction. acs.orgacs.org

Kinetically Controlled Synthesis: This is generally faster and limited to serine and cysteine proteases. It involves an activated acyl donor (like a peptide ester) that forms a covalent acyl-enzyme intermediate. frontiersin.orgnih.gov This intermediate then undergoes aminolysis by the N-terminus of the amine component to form the new peptide bond, a process that competes favorably with hydrolysis. mdpi.comresearchgate.net

Enzymes like thermolysin, chymotrypsin, and trypsin have been used, with their specificity dictating the possible coupling sites. internationalscholarsjournals.comrsc.org Engineered proteases, such as omniligase-1, have been developed with broader specificity to expand the utility of CEPS for ligating various peptide fragments. rsc.org

Conversely, enzymatic cleavage is also a critical tool. Post-proline cleaving enzymes (PPCEs), such as prolyl endopeptidase (PEP) and neprosin, are endopeptidases that specifically hydrolyze peptide bonds at the C-terminal side of proline residues. nih.govnih.gov This makes them valuable for the specific cleavage or degradation of proline-rich peptides. However, recent studies have shown that some PPCEs can also cleave after reduced cysteine residues, expanding their known specificity. nih.gov

Advanced Chemical Modifications and Peptidomimetic Design

To enhance the properties of peptides like Asn-Pro-Pro, such as their stability, conformation, or function, advanced chemical modifications are employed. Peptidomimetics are designed to mimic the structure and function of natural peptides but with improved pharmacological characteristics.

Incorporation of Non-Canonical Amino Acids

A key strategy in peptidomimetic design is the replacement of one or more canonical amino acids with non-canonical amino acids (ncAAs). The incorporation of ncAAs can be achieved through various methods, including direct chemical synthesis via SPPS, genetic code expansion, and cell-free synthesis systems. internationalscholarsjournals.comnih.gov

In the context of the Asn-Pro-Pro sequence, modifying the proline residues is of particular interest. Proline's unique cyclic structure heavily influences a peptide's conformation. nih.gov Replacing proline with non-canonical analogues can modulate the cis-trans isomerization of the peptide bond, alter the pucker of the pyrrolidine (B122466) ring, and introduce novel chemical functionalities. nih.gov

A technique known as "proline editing" provides a practical route to this. It involves synthesizing a peptide using standard SPPS to incorporate hydroxyproline (B1673980). The hydroxyl group is then selectively modified on the solid phase to generate a diverse range of 4-substituted proline derivatives within the full peptide sequence. qyaobio.com This allows for the creation of peptides with altered structural and functional properties, such as modified oligomerization or stability. nih.gov

Cyclization Strategies for Conformational Constraint

Cyclization is a widely employed strategy to enhance the pharmacological properties of peptides by constraining them into their bioactive conformations. nih.gov This conformational restriction can lead to improved binding affinity, selectivity, and resistance to metabolic degradation by proteases. nih.govnih.gov The presence of proline, with its unique cyclic side chain, already imparts a degree of conformational rigidity to a peptide chain. nih.govnih.gov Cyclization of a proline-containing peptide like L-asparaginyl-L-prolyl-L-proline can further lock the molecule into a specific three-dimensional structure.

Various cyclization methods can be applied, including head-to-tail, side-chain-to-side-chain, and backbone-to-side-chain linkages. ub.edu For L-asparaginyl-L-prolyl-L-proline, a head-to-tail cyclization would involve forming a peptide bond between the N-terminal asparagine and the C-terminal proline. The formation of such cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), is a well-documented phenomenon, particularly when proline is the second amino acid from the N-terminus. researchgate.netnih.govnih.gov The synthesis of proline-containing cyclic peptides can be achieved through both solution-phase and solid-phase methods. tandfonline.commdpi.com For instance, a linear precursor can undergo intramolecular condensation to yield the cyclic product. tandfonline.com

A notable strategy for creating conformationally constrained cyclic peptides involves the proline-to-cysteine (PTC) cyclization reaction. This method involves reacting a peptide with an N-terminal proline and a C-terminal cysteine with a bifunctional electrophile like α,α′-dibromo-m-xylene. researchgate.net This creates a macrocycle with a tertiary amine embedded in the backbone, which can adopt a rigid structure. researchgate.net Conformational analysis of cyclic peptides is often performed using techniques like NMR spectroscopy and molecular dynamics simulations to determine the preferred solution structures. nih.govnih.govacs.orgrsc.org

Table 1: Cyclization Strategies for Peptides

| Cyclization Strategy | Description | Key Features | Reference(s) |

|---|---|---|---|

| Head-to-Tail Cyclization | Formation of a peptide bond between the N-terminus and C-terminus of a linear peptide. | Results in a simple macrocycle; common for forming diketopiperazines. | nih.govtandfonline.com |

| Side-Chain to Side-Chain Cyclization | Covalent linkage between the side chains of two amino acid residues. | Introduces a "staple" that can stabilize secondary structures. | researchgate.net |

| Proline-to-Cysteine (PTC) Cyclization | Reaction of an N-terminal proline and a C-terminal cysteine with a bifunctional linker. | Creates a macrocycle with an embedded tertiary amine, leading to a rigid conformation. | researchgate.net |

| Electrochemical Cyclization | Anodic oxidation to generate an N-acyliminium cation that is trapped intramolecularly. | Can create novel bicyclic systems with high diastereoselectivity. | acs.org |

Backbone Modifications (e.g., N-Alkylation, Retro-Inverso)

N-Alkylation:

N-alkylation, particularly N-methylation, involves adding an alkyl group to the nitrogen atom of the peptide backbone. nih.gov This modification can significantly enhance a peptide's stability and bioavailability. nih.gov In the context of L-asparaginyl-L-prolyl-L-proline, N-alkylation of the asparagine residue or the amide bond between asparagine and proline could be considered. Proline itself is an N-alkylamino acid, and its presence already influences the peptide backbone. nih.govbohrium.comembopress.org Further N-alkylation can promote a cis amide bond geometry and disrupt hydrogen bonding patterns, leading to distinct conformational preferences. nih.gov However, it's important to note that N-alkylation can also slow down the rate of peptide bond formation during synthesis. nih.govresearchgate.net

Retro-Inverso Peptides:

The retro-inverso modification is a more drastic alteration that involves reversing the direction of the peptide sequence and inverting the chirality of the amino acids from L to D. ncl.ac.ukmdpi.combiosyn.comnih.gov A retro-inverso analogue of L-asparaginyl-L-prolyl-L-proline would be D-prolyl-D-prolyl-D-asparaginyl-amide. This modification aims to maintain a similar side-chain topology to the parent L-peptide while making the peptide resistant to degradation by proteases. mdpi.comresearchgate.net The inverted chirality renders the peptide less susceptible to recognition by endogenous proteases, thereby increasing its half-life. mdpi.comnih.gov

While retro-inverso peptides can sometimes mimic the structure and function of the parent peptide, their ability to adopt the correct three-dimensional structure needs to be evaluated on a case-by-case basis. mdpi.comnih.govnih.gov The change in backbone direction and chirality can significantly alter the hydrogen bonding network, which is crucial for stabilizing secondary structures. nih.govencyclopedia.pub Computational methods, such as molecular dynamics simulations, are often used to predict the conformational properties of retro-inverso peptides. manchester.ac.uk

Table 2: Backbone Modifications and Their Effects

| Modification | Description | Potential Effects | Reference(s) |

|---|---|---|---|

| N-Alkylation | Addition of an alkyl group to the backbone amide nitrogen. | Increased stability, enhanced bioavailability, altered conformation (e.g., cis amide bonds). | researchgate.netnih.gov |

| Retro-Inverso | Reversal of the amino acid sequence and inversion of chirality (L to D). | Increased resistance to proteolysis, potentially similar side-chain topology, altered backbone conformation. | ncl.ac.ukmdpi.comresearchgate.net |

Design of Turn Mimetics and Conformational Scaffolds

β-turns are common secondary structures in proteins and peptides where the polypeptide chain reverses its direction. acs.orgnih.govchemdiv.com They are crucial for protein folding and function and are often involved in molecular recognition events. acs.orgchemdiv.com The L-asparaginyl-L-prolyl-L-proline sequence, particularly with the two consecutive proline residues, has a high propensity to form a β-turn. nih.gov The design of small molecules that mimic these turns, known as β-turn mimetics, is a major area of research in drug discovery. chemdiv.comnih.gov

The goal of designing a β-turn mimetic is to create a rigid scaffold that projects the side chains of the amino acids in a similar orientation to that of the natural turn. acs.orgnih.gov This can lead to compounds with high affinity and specificity for their biological targets. Various scaffolds have been developed to mimic β-turns, including those based on pyrrolidine-3,4-dicarboxamide (B11717785) and other cyclic structures. acs.orgnih.gov The design process often involves computational modeling to compare the low-energy conformations of the mimetic with idealized β-turn structures. nih.gov

Conformational scaffolds go beyond simply mimicking a turn and can be used to constrain larger peptide sequences or to present specific functionalities in a defined three-dimensional arrangement. americanpeptidesociety.orgnih.gov These scaffolds can be used to create bicyclic or even more complex structures with tunable conformations. nih.gov For instance, a scaffold can be designed to hold a peptide loop in a specific conformation, potentially enhancing its biological activity. nih.gov Trifaceted cyclic scaffolds have been developed to direct the assembly of peptides into diverse nanostructures. americanpeptidesociety.org These approaches offer a high degree of control over the final structure and properties of the resulting molecule.

Biological Interactions and Mechanistic Studies of L Asparaginyl L Prolyl L Proline Containing Peptides

Protein-Peptide Interaction Dynamics and Specificity

The biological activity of peptides is intrinsically linked to their ability to bind to specific protein domains. The sequence L-asparaginyl-L-prolyl-L-proline (Asn-Pro-Pro or NPP) possesses a unique structural character due to the presence of consecutive proline residues, which induces a rigid conformation. This structure influences its interaction with various protein partners.

Binding to Eps15 Homology (EH) Domains (NPF Motif)

Eps15 Homology (EH) domains are highly conserved protein-protein interaction modules involved in endocytosis and intracellular trafficking. nih.govcellsignal.com Extensive research has demonstrated that EH domains function by recognizing and binding to peptides that contain the tripeptide consensus sequence Asn-Pro-Phe (NPF). nih.govnih.govnih.gov

The structural basis for this interaction has been elucidated by NMR spectroscopy, revealing that the NPF-containing peptide binds in a hydrophobic pocket on the surface of the EH domain. nih.govnih.gov This binding is critically mediated by an aromatic interaction between the phenylalanine (Phe) of the NPF motif and the hydrophobic pocket of the domain. nih.gov The specificity of the interaction can be further modulated by residues flanking the core NPF motif. For instance, some N-terminal EH domains of Eps15R show a preference for NPF motifs followed by a positively charged arginine residue, while certain C-terminal EH domains bind preferentially to NPF motifs followed by acidic residues. nih.gov

Given the stringent requirement for a phenylalanine residue to engage the hydrophobic binding pocket, peptides containing the L-asparaginyl-L-prolyl-L-proline (Asn-Pro-Pro) sequence are not considered typical binding partners for EH domains. The replacement of the aromatic phenylalanine with the cyclic imino acid proline would prevent the necessary interactions within the binding cleft, thus likely abolishing or severely impairing binding.

Table 2: Specificity of EH Domain-Peptide Interactions

| EH Domain Source | Binding Motif | Modulating Factors |

|---|---|---|

| Eps15, Eps15R | Asn-Pro-Phe (NPF) | Flanking residues enhance specificity. nih.gov |

| Eps15R (N-terminal) | NPF followed by Arginine | Positive charge at P+1 position. nih.gov |

Interaction with Proprotein Convertases (e.g., PC2 and 7B2 Chaperone)

The proprotein convertase 2 (PC2) is a crucial enzyme in the processing of prohormones within the secretory pathway of neuroendocrine cells. Its maturation and activity are regulated by the neuroendocrine-specific chaperone protein 7B2. lsuhsc.edunih.gov The interaction between 7B2 and proPC2 is essential for the proper transport and subsequent activation of the convertase. lsuhsc.eduoup.com

This vital protein-protein interaction is mediated by a distinct proline-rich region located in the N-terminal domain of the 7B2 chaperone. lsuhsc.edulsuhsc.edu Studies involving site-directed mutagenesis have confirmed that this proline-rich stretch, which forms a polyproline helix-like (PPII) structure, is indispensable for the binding of 7B2 to proPC2. lsuhsc.edunih.gov The arrangement of prolines in this region, particularly a PXXP motif, is similar to motifs recognized by SH3 domains and is critical for stabilizing the interaction. lsuhsc.edunih.gov Replacement of key proline residues within this region severely impairs or completely abolishes the ability of 7B2 to facilitate proPC2 maturation. lsuhsc.edunih.gov

This mechanism highlights a significant biological context where a proline-proline containing sequence is integral to a specific protein-protein interaction within the secretory pathway. While these studies focus on a sequence embedded within the larger 7B2 protein, they underscore the importance of polyproline structures in mediating interactions with enzymes like PC2.

Table 3: Impact of Proline Mutations in 7B2 on proPC2 Interaction

| 7B2 Mutant | Proline Residue(s) Replaced | Effect on proPC2 Binding |

|---|---|---|

| 7B2-PR2 | Pro90 → Ala | Binding affinity decreased |

| 7B2-PR4 | Pro93 → Ala | Binding abolished |

| 7B2-PR5 | Pro95 → Ala | Binding affinity decreased |

Data from mutagenesis studies on the proline-rich region of 7B2. lsuhsc.edu

Binding to Angiotensin-Converting Enzyme (ACE)

Angiotensin-Converting Enzyme (ACE) is a key metallopeptidase that regulates blood pressure by converting angiotensin I to the vasoconstrictor angiotensin II and by inactivating the vasodilator bradykinin. nih.gov Inhibition of ACE is a primary strategy for the treatment of hypertension. A vast body of research has identified numerous peptides, often derived from food sources, that act as natural ACE inhibitors.

A recurring structural feature of potent ACE-inhibitory peptides is the presence of proline residues. nih.govmdpi.com Proline is frequently found at the C-terminus of the most effective natural peptide inhibitors. researchgate.net The presence of a Pro-Pro motif at the C-terminus has been noted in peptides that are also resistant to degradation by digestive enzymes, enhancing their potential bioavailability. nih.gov Furthermore, proline-rich oligopeptides (PROs), such as those found in snake venoms with a C-terminal Ile-Pro-Pro moiety, are potent and selective competitive inhibitors of the ACE C-terminal domain. medcraveonline.com

Direct evidence for the involvement of an Asn-Pro-Pro containing sequence comes from a potent ACE-inhibitory peptide identified from tuna frame protein. This 21-amino acid peptide has the sequence Gly-Asp-Leu-Gly-Lys-Thr-Thr-Thr-Val-Ser-Asn -Trp-Ser-Pro-Pro -Lys-Try-Lys-Asp-Thr-Pro and exhibits a low IC₅₀ value of 11.28 μmol·L⁻¹. nih.gov This demonstrates that a peptide containing the Asn...Pro-Pro sequence can effectively inhibit ACE. Molecular docking studies suggest that N-terminal proline residues can influence the orientation of peptides in the ACE binding site, forming more hydrogen bonds and leading to enhanced inhibitory activity. mdpi.com

Table 4: Examples of Proline-Containing ACE-Inhibitory Peptides

| Peptide Sequence | Source | IC₅₀ Value | Key Features |

|---|---|---|---|

| GDLGKTTTVSNWSPP KYKDTP | Tuna Frame Protein | 11.28 µM | Contains Asn...Pro-Pro sequence. nih.gov |

| P NVA | Sea Cucumber Hydrolysate | 8.18 µM | N-terminal Pro enhances activity. mdpi.com |

| P NLG | Sea Cucumber Hydrolysate | 13.16 µM | N-terminal Pro enhances activity. mdpi.com |

Interactions with Glycine (B1666218) Betaine (B1666868) Binding Protein (containing Asn-Pro sequence)

In response to high osmolarity, bacteria like Escherichia coli utilize transport systems to accumulate osmoprotectants such as glycine betaine. The ProU system is a high-affinity binding-protein-dependent transporter for glycine betaine and proline betaine. nih.govuniprot.org A key component of this system is a periplasmic glycine betaine binding protein, the product of the proU gene. nih.gov

This protein specifically binds glycine betaine with high affinity but does not bind proline or choline. nih.gov Interestingly, protein sequencing revealed the N-terminal sequence of the mature glycine betaine binding protein to be Ala-Asp-Leu-Pro-Gly-Lys-Gly-Ile-Thr-Val-Asn-Pro . nih.gov

In this context, the Asn-Pro sequence is part of the primary structure of the binding protein itself, not a ligand that it binds. The interaction of the osmolyte glycine betaine with most globular proteins is generally viewed as a stabilizing effect on the protein's solvation shell rather than a specific, high-affinity ligand-receptor interaction. nih.gov However, the ProU protein is a notable exception, being a specific, high-affinity transporter. The presence of the Asn-Pro sequence at the C-terminus of its N-terminal sequence is a documented feature of this specific glycine betaine binding protein. nih.gov

Interactions with Glycolytic Enzymes (e.g., Phosphoglycerate Kinase and Mutase)

Phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGAM) are central enzymes in the glycolytic pathway, responsible for substrate-level phosphorylation and the interconversion of phosphoglycerate isomers, respectively. nih.govnih.gov A review of the scientific literature reveals no documented evidence of direct, specific interactions between peptides containing the L-asparaginyl-L-prolyl-L-proline sequence and the glycolytic enzymes phosphoglycerate kinase or phosphoglycerate mutase. While some organisms exhibit metabolic preferences for glucose over proline, this does not indicate a direct molecular interaction with the enzymes of the glycolytic pathway. fiocruz.br Therefore, this specific interaction is not supported by current research findings.

Molecular Recognition by Cucurbit[n]urils

Cucurbit[n]urils are a family of macrocyclic host molecules capable of encapsulating guest molecules, including peptides, within their hydrophobic cavity. The recognition and binding of peptides containing the Asn-Pro-Pro sequence by cucurbit[n]urils are influenced by the specific cucurbit[n]uril homologue and the peptide's sequence and structure. While specific studies focusing solely on the L-asparaginyl-L-prolyl-L-proline tripeptide are not prevalent, research on related proline-rich peptides provides insights into the potential interactions. The proline residues, with their unique cyclic structure, play a significant role in the conformation of the peptide backbone, which in turn affects how the peptide fits within the cucurbit[n]uril cavity. The interactions are typically driven by a combination of hydrophobic effects, where the nonpolar parts of the peptide are shielded from the aqueous environment, and ion-dipole interactions between the peptide's charged or polar groups and the carbonyl portals of the cucurbit[n]uril.

Enzymatic Processing and Biotransformation Pathways

Autoproteolysis Mechanisms Involving Asn-Pro Bonds (e.g., RsgI9)

A notable biological reaction involving the Asn-Pro bond is autoproteolysis, a self-cleavage process. This is observed in proteins like the RsgI9 anti-σ factor from Clostridium thermocellum. researchgate.netescholarship.orgnih.gov RsgI9 undergoes autoproteolysis at a conserved Asn-Pro motif located between two β-strands in its periplasmic domain. researchgate.netnih.gov Specifically, the cleavage occurs at the Asn¹⁸⁸-Pro¹⁸⁹ peptide bond. researchgate.netresearchgate.net

The proposed mechanism for this autocleavage involves the formation of a succinimide (B58015) intermediate. researchgate.netescholarship.orgnih.gov This reaction is facilitated by a conserved hydrogen bond network that holds the scissile peptide bond in a strained conformation, promoting the cyclization of the asparagine residue. researchgate.netescholarship.orgnih.gov Asn-Pro peptide bonds are particularly susceptible to this type of autoproteolysis because the competing deamidation reaction is disfavored due to the proline's backbone imine being a poor nucleophile. escholarship.org Following the formation of the succinimide intermediate, hydrolysis leads to the cleavage of the peptide bond. escholarship.org This autoproteolytic event is crucial for the function of RsgI in transmembrane signal transduction related to the regulation of the cellulosome system. researchgate.netnih.gov

Action of Prolyl and Asparaginyl Hydroxylases on Target Proteins (e.g., HIF-α)

The regulation of the Hypoxia-Inducible Factor (HIF) pathway involves critical hydroxylation events on both proline and asparagine residues within the HIF-α subunit. These modifications are catalyzed by specific oxygen-dependent enzymes.

Prolyl Hydroxylases (PHDs) target conserved proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α. This hydroxylation event is a key signal for the von Hippel-Lindau (pVHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex, to recognize and target HIF-α for proteasomal degradation under normoxic conditions.

Asparaginyl Hydroxylase , also known as Factor Inhibiting HIF (FIH-1), is an Fe(II)-dependent enzyme that uses molecular oxygen to hydroxylate a specific asparagine residue (Asn-803) in the C-terminal transactivation domain (C-TAD) of HIF-α. nih.govnih.govox.ac.ukdrugbank.comelsevierpure.comjci.org This hydroxylation at the β-carbon of asparagine prevents the interaction of HIF-α with the transcriptional co-activators p300/CBP. nih.govjci.orgescholarship.org By blocking this interaction, FIH-1 effectively suppresses the transcriptional activity of HIF, even when HIF-α is stabilized. nih.govelsevierpure.com The activity of FIH-1 is directly inhibited by low oxygen levels (hypoxia), allowing for the activation of HIF-mediated gene transcription in response to reduced oxygen availability. drugbank.com

| Enzyme | Target Residue in HIF-α | Consequence of Hydroxylation |

| Prolyl Hydroxylases (PHDs) | Proline | Ubiquitination and proteasomal degradation of HIF-α |

| Asparaginyl Hydroxylase (FIH-1) | Asparagine (Asn-803) | Blocks interaction with p300/CBP, inhibiting transcriptional activation |

Cleavage by Post-Proline Cleaving Enzymes (PPCEs)

Post-proline cleaving enzymes (PPCEs), such as prolyl endopeptidase (PREP), are a class of serine proteases that specifically cleave peptide bonds on the C-terminal side of proline residues. nih.govwikipedia.org These enzymes play a significant role in the maturation and degradation of various peptide hormones and neuropeptides. wikipedia.orgnih.gov The substrate specificity of PPCEs can be stringent. For instance, fibroblast activation protein (FAP), another prolyl-cleaving endopeptidase, shows a preference for uncharged residues at positions surrounding the cleavage site and is less effective at cleaving sequences with charged amino acids, particularly acidic ones. nih.govoup.com

Recent studies have expanded the known specificity of some PPCEs, such as Aspergillus niger prolyl endopeptidase (AnPEP) and neprosin, revealing that they can also cleave after reduced cysteine residues. biorxiv.org This newly discovered activity was previously overlooked because it is blocked by cysteine alkylation, a common sample preparation step in proteomics. biorxiv.org The ability of PPCEs to cleave after proline makes them important tools in proteomics, as proline often acts as a stop site for other common proteases like trypsin. biorxiv.org

Deamidation Rates and Mechanisms of Asparagine Residues

Deamidation is a common non-enzymatic post-translational modification where the side chain amide group of an asparagine (Asn) residue is hydrolyzed to a carboxylic acid, converting Asn to either aspartic acid (Asp) or isoaspartic acid (isoAsp). wikipedia.orgmtoz-biolabs.com This process typically proceeds through a five-membered succinimide intermediate. wikipedia.orgacs.org

The rate of deamidation is highly dependent on several factors, including the identity of the C-terminal adjacent (N+1) amino acid, local peptide flexibility, pH, and temperature. wikipedia.orgnih.govnih.govresearchgate.netacs.org The sequence Asn-Gly is known to deamidate particularly rapidly, while the presence of a bulky residue C-terminal to the Asn can sterically hinder the formation of the succinimide intermediate and slow the reaction. nih.gov

Crucially, the Asn-Pro sequence is an exception to the typical succinimide-mediated deamidation pathway. nih.gov The rigid, cyclic structure of the proline residue prevents the backbone nitrogen from attacking the asparagine side chain, thus inhibiting the formation of the succinimide intermediate. escholarship.orgnih.gov As a result, deamidation at an Asn-Pro site is significantly slower than at other Asn-containing sequences. For example, the half-time for deamidation in an Asn-Pro sequence in a pentapeptide is about 7,000 times longer than that for an Asn-Gly sequence. nih.gov While deamidation can still occur through direct hydrolysis, this is a much slower process. acs.org This inherent stability against deamidation makes the Asn-Pro bond a key site for other specific biological reactions, such as the autoproteolysis seen in RsgI9. escholarship.org

| Factor | Influence on Asparagine Deamidation |

| C-terminal Adjacent Residue (N+1) | Small, flexible residues (e.g., Glycine) accelerate deamidation. Bulky residues hinder it. Proline significantly inhibits it. nih.gov |

| pH | Base-catalyzed; the rate increases with pH. researchgate.net |

| Temperature | Higher temperatures increase the reaction rate. nih.govacs.org |

| Protein Structure | Secondary and tertiary structures can limit the flexibility needed for succinimide formation, thus slowing deamidation. nih.govliverpool.ac.uk |

Role in Cellular Signaling and Regulatory Pathways

Peptides containing proline-rich sequences, including motifs like Asn-Pro-Pro, are pivotal in mediating protein-protein interactions that are fundamental to cellular signaling. nih.govuni-saarland.de The unique structural constraint imposed by proline residues often results in a polyproline II (PPII) helix, a conformation recognized by various protein domains such as SH3, WW, and EVH1 domains. nih.govuni-saarland.de These interactions are crucial for the assembly of multi-protein complexes involved in a wide array of signaling cascades. uni-saarland.de

Modulation of Signal Transduction Cascades

Peptide sequences containing the L-asparaginyl-L-prolyl (Asn-Pro) motif are recognized as key players in cellular signaling events. These sequences often act as ligands for specific protein-protein interaction domains, thereby initiating or modulating signal transduction cascades. A prominent example of this recognition is seen with Eps15 homology (EH) domains, which are known eukaryotic signaling modules. nih.gov These domains specifically recognize proteins that feature Asn-Pro-Phe (NPF) sequences, and it is plausible that similar motifs, such as Asn-Pro-Pro, are involved in related signaling events.

The interaction between these peptide motifs and their corresponding domains can trigger a variety of downstream signaling pathways. For instance, EH domain-mediated events are implicated in growth factor signaling. nih.gov The binding of the peptide ligand can lead to the recruitment of other signaling proteins, initiating a cascade that can affect cell growth, differentiation, and survival.

In plants, L-proline metabolism itself is deeply integrated with signaling pathways, particularly those responding to environmental stress. The mitogen-activated protein kinase (MAPK) cascade is a prime signaling pathway for L-proline biosynthesis under abiotic stress. nih.gov This pathway consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to a cellular response. The modulation of this cascade can be influenced by various stimuli, indicating a complex regulatory network where proline-containing peptides could play a role. nih.gov Furthermore, less concentrated levels of reactive oxygen species (ROS), which can be modulated by proline levels, are known to participate in signal transduction mechanisms. nih.gov

Table 1: Involvement of Proline and Asn-Pro Motifs in Signaling

| Interacting Moiety | Recognized Motif | Signaling Pathway Implication | References |

| Eps15 Homology (EH) Domain | Asn-Pro-Phe (NPF) | Growth factor signaling, Protein trafficking | nih.gov |

| Mitogen-Activated Protein Kinase (MAPK) Cascade | N/A (Proline Biosynthesis) | Abiotic stress response in plants | nih.gov |

| Reactive Oxygen Species (ROS) | N/A (Proline as scavenger) | Redox signaling | nih.govfrontiersin.org |

Regulation of Protein Stability and Degradation

A key aspect of proline's contribution to stability is the cis-trans isomerization of the peptide bond preceding a proline residue (the Xaa-Pro bond). nih.gov This isomerization can be a rate-limiting step in protein folding. The equilibrium between the cis and trans isomers in both the folded and unfolded states of a protein is a crucial determinant of its thermodynamic stability. nih.gov

Furthermore, post-translational modifications of proline, such as hydroxylation, play a significant role in regulating protein stability. Prolyl hydroxylation can stabilize proteins, including major structural proteins like collagen, by forming extra hydrogen bonds. researchgate.net This modification can influence the synthesis and degradation rates of proteins involved in critical cellular processes. Conversely, the inherent structure of proline-rich regions can make proteins resistant to degradation by common digestive enzymes, while being specific substrates for other enzymes like prolyl-specific peptidases. researchgate.netresearchgate.net

Table 2: Factors Influenced by Proline in Protein Stability

| Factor | Mechanism | Consequence | References |

| Conformational Rigidity | The cyclic pyrrolidine (B122466) ring restricts the phi (φ) angle of the peptide backbone. | Introduces kinks; influences protein folding and structural integrity. | nih.gov |

| Cis-Trans Isomerization | The Xaa-Pro peptide bond can exist in either cis or trans conformation. | Affects the rate of protein folding and overall thermodynamic stability. | nih.gov |

| Prolyl Hydroxylation | Post-translational modification of proline residues. | Enhances stability, notably in collagen, by allowing additional hydrogen bonds. | researchgate.net |

| Proteolytic Resistance | The unique structure of the proline bond is not easily cleaved by general proteases. | Protects proteins from degradation; requires specific enzymes (e.g., prolyl oligopeptidases) for cleavage. | researchgate.netresearchgate.net |

Involvement in Protein Trafficking

Peptide motifs containing the Asn-Pro sequence are crucial for mediating events in protein trafficking. The recognition of these motifs by specific domains, such as the Eps15 homology (EH) domain, is a key mechanism in this process. nih.gov EH domains are modules found in various eukaryotic proteins involved in endocytosis and sorting of proteins. They function by binding to Asn-Pro-Phe (NPF) motifs on target proteins, thereby facilitating the assembly of protein complexes required for vesicle formation and transport. nih.gov The structural conservation among EH domains suggests a widespread role for this recognition mechanism in cellular trafficking. nih.gov While the canonical recognition motif is NPF, the structural basis of binding suggests that related sequences, potentially including Asn-Pro-Pro, could be involved in similar interactions, directing proteins to their correct subcellular locations.

Impact on Gene Expression and Transcriptional Activity

L-proline and its metabolic pathways have a significant impact on gene expression and transcriptional activity, particularly in response to cellular stress. In plants, the accumulation of proline under conditions like drought or high salinity is linked to changes in the expression of specific genes. This regulation occurs through both ABA-dependent and ABA-independent signaling pathways, which in turn modulate the activity of various transcription factors (TFs). frontiersin.org For instance, several TFs have been identified that bind to the promoter regions of genes involved in proline biosynthesis, such as Pyrroline-5-Carboxylate Synthetase (P5CS). frontiersin.orgfrontiersin.org

Studies in yeast have also demonstrated the profound effect of proline on the transcriptome. When used as a primary nitrogen source, proline can cause drastic changes in gene expression compared to other nitrogen sources. nih.gov This includes the altered expression of genes involved in amino acid transport and metabolism. For example, the expression of the general amino acid permease gene (KpGAP1) is higher in proline-containing media. nih.gov Furthermore, the lack of proline has been shown to affect the transcription of cyclin genes, which are essential for cell cycle progression. frontiersin.org These findings indicate that the availability and metabolism of proline are closely tied to the transcriptional regulation of a wide array of genes governing fundamental cellular processes.

Table 3: Examples of Proline-Mediated Gene Regulation

| Organism/System | Condition/Context | Affected Genes/TFs | Outcome | References |

| Plants | Osmotic Stress (Drought, Salinity) | P5CS, ProDH, various TFs (e.g., MYB, WRKY) | Activation of proline biosynthesis, stress tolerance. | frontiersin.orgresearchgate.net |

| Yeast (K. phaffii) | Proline as nitrogen source | KpGAP1 (permease), MUT genes (methanol metabolism) | Altered nutrient transport and metabolic gene expression. | nih.gov |

| Plant Cells | Proline deficiency | Cyclin genes, DNA replication-related genes | Impaired cell cycle progression. | frontiersin.org |

Structural Basis of Biological Recognition and Specificity

The biological activity of peptides containing L-asparaginyl-L-prolyl-L-proline is fundamentally dependent on the specific three-dimensional structure that this sequence adopts and how it is recognized by other biomolecules. The proline residues, with their rigid five-membered rings, impose significant constraints on the peptide's backbone conformation, predisposing it to form specific turn structures.

A well-studied example of such recognition involves the Eps15 homology (EH) domain, which binds to peptides containing the Asn-Pro-Phe (NPF) motif. nih.gov Structural studies have revealed that the NPF peptide binds in a hydrophobic pocket of the EH domain, which is formed between two alpha-helices. The specificity of this interaction is largely driven by an aromatic interaction between the phenylalanine of the NPF motif and the hydrophobic pocket of the EH domain. nih.gov The asparagine residue also plays a critical role in the binding. Given the similarities, the Asn-Pro-Pro sequence could potentially bind to similar pockets, with the terminal proline interacting with hydrophobic residues.

Another class of domains that recognize proline-rich sequences are WW domains. These domains are crucial in a variety of cellular processes, and some are known to specifically recognize phosphoserine/threonine-proline motifs. nih.gov Crystal structures of WW domains in complex with their target peptides show that the recognition of the proline ring is a key feature of the binding. nih.gov

The structural basis for the activity of peptide ligases also provides insight into how Asn-Pro-Pro might be recognized. The active site of these enzymes is shaped to accommodate specific amino acid residues at defined positions (S1, S1', etc.). For instance, the S1 pocket of one ligase is adapted to bind an asparagine residue, highlighting the molecular determinants of substrate specificity. nih.gov These examples collectively underscore that the biological recognition of Asn-Pro-Pro peptides is governed by the precise complementary shape and chemical nature of binding pockets in target proteins, which are evolved to specifically accommodate the structural features imposed by the asparagine and consecutive proline residues.

Advanced Analytical and Characterization Methodologies for L Asparaginyl L Prolyl L Proline Research

Chromatographic Techniques

Chromatography is a cornerstone of peptide analysis, enabling the separation of complex mixtures and the purification of target molecules. For L-asparaginyl-L-prolyl-L-proline, various chromatographic methods are utilized, each exploiting different physicochemical properties of the peptide.

High-Performance Liquid Chromatography (HPLC), including 3D-HPLC and RP-HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is a widely used mode for peptide analysis, separating molecules based on their hydrophobicity. americanpeptidesociety.org In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and peptides are eluted by a gradient of increasing organic solvent, such as acetonitrile (B52724). The retention time of a peptide in RP-HPLC is influenced by its amino acid composition and sequence. For L-asparaginyl-L-prolyl-L-proline, the presence of two proline residues contributes to a unique conformational rigidity that affects its interaction with the stationary phase.

Three-dimensional HPLC (3D-HPLC) represents a more advanced approach, offering significantly increased peak capacity for complex samples by employing three orthogonal separation dimensions. This technique is particularly valuable in large-scale proteomics studies for in-depth sample fractionation.

Table 1: Illustrative RP-HPLC Parameters for Tripeptide Analysis

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm |

| Expected Elution | Peptides are eluted based on increasing hydrophobicity. |

Note: This table presents typical starting conditions for RP-HPLC analysis of peptides. Actual retention times for L-asparaginyl-L-prolyl-L-proline would need to be determined experimentally.

Ion Exchange Chromatography

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. This technique is particularly useful for separating peptides from other charged molecules and for fractionating complex peptide mixtures. The separation is achieved by adsorbing the charged molecules onto a stationary phase with oppositely charged functional groups. Elution is then carried out by changing the pH or increasing the ionic strength of the mobile phase. For L-asparaginyl-L-prolyl-L-proline, the net charge will depend on the pH of the mobile phase, influencing its retention on either a cation or anion exchange column.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. For non-volatile molecules like peptides, derivatization is required to increase their volatility. This typically involves esterification of the carboxyl groups and acylation of the amino groups. While less common for intact peptides compared to HPLC, GC coupled with mass spectrometry (GC-MS) can be used for the analysis of small peptides and for amino acid composition analysis after hydrolysis of the peptide. The derivatized L-asparaginyl-L-prolyl-L-proline would exhibit a specific retention time on a GC column, allowing for its quantification.

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool in peptide research, providing highly accurate mass measurements and structural information. When coupled with chromatographic separation techniques, it offers unparalleled sensitivity and specificity.

LC-MS/MS for Peptide Identification and Characterization

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for peptide identification and sequencing. In this technique, peptides are first separated by HPLC and then introduced into the mass spectrometer. The peptide ions are selected in the first mass analyzer (MS1), fragmented, and the resulting fragment ions are analyzed in the second mass analyzer (MS2). The fragmentation pattern provides sequence information. For L-asparaginyl-L-prolyl-L-proline, the presence of proline residues can influence the fragmentation pattern, often leading to characteristic fragment ions due to the unique structure of the proline side chain.

Table 2: Predicted Monoisotopic Mass of L-Asparaginyl-L-prolyl-L-proline

| Compound | Chemical Formula | Monoisotopic Mass (Da) |

| L-Asparaginyl-L-prolyl-L-proline | C14H22N4O5 | 326.1590 |

Note: This table provides the theoretical monoisotopic mass, which is a key parameter for identification in mass spectrometry.

MALDI-TOF for Molecular Weight Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive technique for determining the molecular weight of peptides and proteins. creative-proteomics.com In MALDI-TOF, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization of the analyte. The time it takes for the ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio. This technique is particularly useful for confirming the molecular weight of synthetic or purified L-asparaginyl-L-prolyl-L-proline with high accuracy. libretexts.org

Spectroscopic Analysis for Structural and Interaction Studies

Spectroscopic techniques are fundamental in elucidating the structural characteristics of peptides. By analyzing the interaction of electromagnetic radiation with the peptide molecule, researchers can gain insights into its electronic transitions and conformation.

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical method that measures the absorption of UV or visible light by a sample. For peptides, UV-Vis analysis is often used to determine concentration and can provide information about structure. nih.gov The primary UV absorption in peptides and proteins arises from the peptide bonds and the side chains of aromatic amino acids (tryptophan, tyrosine, and phenylalanine). thermofisher.comiosrjournals.org

The tripeptide L-asparaginyl-L-prolyl-L-proline lacks aromatic amino acids. Therefore, its UV absorption is primarily due to the electronic transitions within its peptide bonds. These transitions typically occur in the far-UV region of the spectrum, at wavelengths between 190 nm and 230 nm. thermofisher.com The absorption in this region can be influenced by the peptide's secondary structure. While UV-Vis spectroscopy is a valuable tool, challenges can arise from overlapping absorption features, which can obscure the precise location of absorption maxima. thermofisher.com To overcome this, second-derivative spectroscopy can be employed to better resolve these overlapping features and enhance the definition of peak maxima. thermofisher.comspringernature.com

| Spectroscopic Feature | Wavelength Range (nm) | Origin in L-Asparaginyl-L-prolyl-L-proline |

| Peptide Bond (n → π) | ~210-220 | Amide bonds linking Asparagine, Proline, and Proline residues |

| Peptide Bond (π → π) | ~190 | Amide bonds linking Asparagine, Proline, and Proline residues |

This interactive table summarizes the expected UV-Vis absorption characteristics for a non-aromatic peptide like L-asparaginyl-L-prolyl-L-proline.

Amino Acid Analysis (AAA) for Compositional Verification

Amino Acid Analysis (AAA) is a cornerstone technique for confirming the amino acid composition and purity of a peptide. altabioscience.com The process involves hydrolyzing the peptide into its individual amino acid constituents, which are then separated, identified, and quantified.

The most established method for AAA involves the hydrolysis of the peptide using 6 M hydrochloric acid at approximately 110°C for 24 hours in a vacuum to minimize oxidative degradation. altabioscience.com Following hydrolysis, the resulting amino acid mixture is separated using ion-exchange chromatography. altabioscience.com The separated amino acids are then derivatized, typically with ninhydrin, which reacts with the primary and secondary amines of the amino acids to produce a colored product. The intensity of this color, measured by a photometer, is proportional to the concentration of each amino acid. altabioscience.com This "gold standard" method is highly robust and accurate. altabioscience.com

For L-asparaginyl-L-prolyl-L-proline, the expected result of a successful AAA would be the detection of asparagine and proline in a 1:2 molar ratio.

A significant challenge in traditional AAA is the accurate quantification of the amide-containing amino acids, asparagine (Asn) and glutamine (Gln). During standard acid hydrolysis conditions, the amide groups of Asn and Gln are cleaved, converting them into their corresponding acidic forms, aspartic acid (Asp) and glutamic acid (Glu), respectively. altabioscience.comresearchgate.net

This deamidation makes it impossible to distinguish between Asn and Asp or Gln and Glu in the final analysis. Consequently, the results are often reported as the sum of the amide and its corresponding acid, denoted as Asx (Asp + Asn) and Glx (Glu + Gln). researchgate.net To circumvent this issue, alternative hydrolysis methods using enzymes or different chemical reagents may be employed. Alternatively, techniques like LC-MS/MS can be used to analyze the intact peptide or its fragments, allowing for the direct identification and differentiation of asparagine and aspartic acid. chem-agilent.com

| Amino Acid in Peptide | Residue After Acid Hydrolysis | Analytical Implication |

| L-Asparagine | L-Aspartic Acid | Cannot be distinguished from original L-Aspartic Acid. Result reported as Asx. |

| L-Proline | L-Proline | Stable during hydrolysis and can be accurately quantified. |

This interactive table highlights the transformation of asparagine during standard amino acid analysis.

Bioassay-Guided Fractionation and Purification

Bioassay-guided fractionation is a systematic process used to isolate specific bioactive compounds from complex mixtures, such as natural product extracts. wisdomlib.org This strategy is crucial when the goal is to purify a peptide like L-asparaginyl-L-prolyl-L-proline based on a specific biological activity (e.g., enzyme inhibition, antimicrobial activity).

The process begins with a crude extract that is separated into multiple fractions using chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netresearchgate.net Each of these fractions is then tested for the desired biological activity in a specific bioassay. mdpi.comrsc.org The fraction that demonstrates the highest activity is selected for further rounds of separation and purification. nih.gov This iterative process of separation and bioassay is repeated, progressively narrowing down the number of compounds, until a pure, biologically active compound is isolated. nih.gov

This approach ensures that the purification efforts are focused solely on the compounds of interest, making it an efficient strategy for discovering and isolating novel bioactive peptides from natural sources. rsc.orgresearchgate.net

| Step | Description | Technique Example | Purpose |

| 1. Crude Extraction | Initial extraction of compounds from a source material. | Solvent Extraction | Obtain a complex mixture containing the target peptide. |

| 2. Primary Fractionation | Separation of the crude extract into a series of simpler fractions. | Reversed-Phase HPLC | Reduce complexity and group compounds by hydrophobicity. researchgate.net |

| 3. Bioassay Screening | Testing of each fraction for a specific biological activity. | In vitro enzyme assay | Identify the fraction(s) containing the active peptide. |

| 4. Secondary Purification | Further separation of the most active fraction(s). | Ion-Exchange Chromatography | Isolate the target peptide based on its charge. |

| 5. Purity Analysis | Verification of the purity and identity of the isolated compound. | Mass Spectrometry, AAA | Confirm the structure of L-asparaginyl-L-prolyl-L-proline. |

This interactive table outlines the typical workflow for bioassay-guided fractionation.

Future Research Directions and Applications in Academic Discovery of L Asparaginyl L Prolyl L Proline

Development of Novel Research Tools and Probes Based on Asn-Pro-Pro Architecture

The inherent structural properties of the Asn-Pro-Pro sequence make it an attractive scaffold for the development of specialized chemical probes to investigate complex biological processes. Proline-rich sequences are known to adopt specific secondary structures, such as the polyproline II (PPII) helix, which are critical for mediating protein-protein interactions (PPIs). uni-saarland.denih.govbohrium.com The Asn-Pro-Pro motif can serve as a recognition element, and by attaching reporter molecules like fluorophores, it can be converted into a probe to study these interactions.

Future efforts will likely focus on creating activity-based probes (ABPs) and fluorescently labeled peptides. For instance, modifying the asparagine residue, perhaps into an aza-Asn epoxide, could create selective probes for enzymes like legumain, which recognize asparagine. nih.gov The development of such probes would allow for real-time monitoring of enzyme activity in living cells and whole organisms. nih.govbohrium.commdpi.com Furthermore, peptides incorporating the Asn-Pro-Pro sequence can be synthesized with fluorescent dyes or other tags to serve as tools for mapping enzyme binding sites, probing receptor interactions, or visualizing protein complexes using high-resolution imaging techniques. thermofisher.commdpi.com

| Probe Type | Potential Application | Design Strategy |

| Fluorescently Labeled Peptides | Visualizing PPIs, Receptor Mapping | Conjugating a fluorophore (e.g., Cy5) to the Asn-Pro-Pro sequence. nih.govthermofisher.com |

| Activity-Based Probes (ABPs) | Monitoring specific enzyme activity in vivo | Incorporating a reactive "warhead" (e.g., aza-Asn epoxide) that covalently binds to the active site of a target enzyme. nih.gov |

| Photoactive Peptides | Mapping binding interfaces | Incorporating photo-crosslinking unnatural amino acids to permanently link the peptide to its binding partner upon UV irradiation. |

| Cell-Penetrating Probes | Intracellular target validation | Fusing the Asn-Pro-Pro motif to a cell-penetrating peptide sequence to facilitate entry into the cytosol. |

Exploration of Previously Unidentified Biological Roles and Interaction Partners

While proline-rich motifs are generally recognized as key players in cellular signaling by interacting with domains like SH3, WW, and EVH1, the specific biological roles of the Asn-Pro-Pro tripeptide are not fully elucidated. uni-saarland.de It is often found within larger proteins where it contributes to structural stability or mediates interactions. For example, a similar sequence, Pro-His-Ser-Arg-Asn, has been identified in fibronectin as a crucial element for enhancing cell adhesion by synergizing with the primary RGD binding motif. nih.gov This suggests that Asn-Pro-Pro could act as an accessory or synergistic motif in larger biological contexts.

Future research will aim to systematically identify the proteins that contain the Asn-Pro-Pro sequence and determine their interaction partners. This can be achieved through proteomic techniques like affinity purification-mass spectrometry, using a synthesized Asn-Pro-Pro peptide as bait. The Human Metabolome Database lists Asparaginyl-Proline as an expected product of protein catabolism, hinting at potential roles as a short-lived signaling molecule or a biomarker, though it has not yet been identified in human biofluids. hmdb.ca Investigating the potential signaling functions of the free tripeptide in various cellular assays represents a significant avenue for discovery.

Advances in Computational Modeling for Predictive Research of Asn-Pro-Pro Containing Systems

Computational methods, particularly molecular dynamics (MD) simulations, are indispensable for understanding the conformational dynamics of peptides. theisticscience.com The Asn-Pro-Pro sequence presents unique modeling challenges and opportunities due to the properties of proline. Proline's cyclic side chain restricts the peptide backbone and allows it to sample both cis and trans conformations of its peptide bond, a feature not readily accessible to other amino acids. frontiersin.orgnih.gov The Pro-Pro motif, in particular, strongly favors a rigid, left-handed polyproline II (PPII) helix conformation, which is a critical recognition structure for many protein domains. nih.gov

Future computational studies will leverage enhanced sampling techniques, such as Gaussian accelerated molecular dynamics, to more accurately simulate the slow cis/trans isomerization process of the proline residues within the Asn-Pro-Pro sequence. frontiersin.org These simulations can predict the conformational ensemble of the peptide in its unbound state and how this ensemble changes upon binding to a protein partner. nih.govfrontiersin.org Such predictive models are crucial for understanding how the Asn-Pro-Pro motif achieves binding specificity and can guide the rational design of molecules that either mimic or block its interactions. mdpi.com

| Modeling Technique | Research Application | Key Insights |

| Molecular Dynamics (MD) | Simulating peptide movement and conformational changes at an atomic level. theisticscience.com | Reveals the flexibility and preferred shapes (e.g., PPII helix) of Asn-Pro-Pro. nih.gov |

| Accelerated MD | Overcoming energy barriers to simulate rare events like cis/trans isomerization. frontiersin.org | Provides a complete picture of the conformational landscape, including less common shapes. frontiersin.org |

| Protein-Peptide Docking | Predicting how the Asn-Pro-Pro peptide binds to its target protein. | Identifies key amino acid interactions and informs the design of improved binders. |

| Quantum Mechanical (QM) Calculations | Providing high-accuracy descriptions of peptide structure and energetics. nih.govnih.gov | Refines force field parameters for more accurate classical MD simulations. nih.gov |

Integration of Multi-Omics Data for Comprehensive Understanding of Asn-Pro-Pro Biological Context

Understanding the full biological relevance of the Asn-Pro-Pro motif requires a systems-level approach. The integration of multiple "omics" datasets—such as proteomics, metabolomics, and transcriptomics—can provide a holistic view of the cellular processes in which this peptide is involved. cnr.itnih.govjove.com

Future research will apply multi-omics strategies to map the network surrounding Asn-Pro-Pro. For instance, proteomics can identify all proteins containing this sequence and quantify how their abundance changes under different cellular conditions. nih.gov Metabolomics can simultaneously measure the levels of free asparagine and proline, providing insight into the metabolic state that might favor the synthesis or degradation of Asn-Pro-Pro containing proteins. nih.govnih.govresearchgate.net By integrating these datasets, researchers can build comprehensive models of signaling pathways and metabolic networks. biorxiv.orgnih.gov This approach can reveal how perturbations in proline or asparagine metabolism, which are linked to various diseases, might impact the function of proteins harboring the Asn-Pro-Pro motif. nih.govresearchgate.net

Design of Next-Generation Peptidomimetics for Basic Science Investigations and Mechanistic Elucidation

While peptides are excellent research tools, their use can be limited by poor stability and cell permeability. Peptidomimetics are molecules designed to mimic the structure and function of a natural peptide but with improved drug-like properties. nih.govnih.gov The Asn-Pro-Pro sequence, with its propensity to form a β-turn or polyproline helix, is an ideal candidate for mimicry.

The design of next-generation peptidomimetics will focus on creating rigid scaffolds that can accurately position the asparagine side chain and mimic the backbone geometry of the Pro-Pro turn. core.ac.ukresearchgate.net Templates such as D-Pro-L-Pro motifs or bicyclic structures have been successfully used to create stable β-turn mimics. researchgate.netgla.ac.uk For instance, the cyclo(Pro-Pro-Phe-Phe) scaffold has been explored for developing new anticancer agents. mdpi.com Future designs could incorporate the Asn residue into such cyclic structures or use non-peptidic backbones to create novel molecules. acs.orgescholarship.orgnih.gov These peptidomimetics will serve as powerful tools for basic science, allowing researchers to dissect the precise role of the Asn-Pro-Pro interaction in a biological pathway with greater control and stability than the natural peptide allows. mdpi.comresearchgate.net

Q & A

Q. How does the structural rigidity of L-proline influence protein folding and stability in experimental models?

L-Proline’s cyclic pyrrolidine ring restricts conformational flexibility, stabilizing secondary structures like collagen helices and β-turns. Methodological approaches include:

- X-ray crystallography or synchrotron powder diffraction to resolve crystal structures and hydrogen-bonding networks .

- Circular dichroism (CD) to assess helical stability in collagen peptides with proline-rich regions .

- Computational modeling (e.g., molecular dynamics) to simulate rigidity-induced folding dynamics .

Q. What experimental approaches are used to study L-proline’s role in collagen biosynthesis?

- Gene knockout models (e.g., Prodh-deficient mice) to analyze collagen defects in connective tissues .

- Isotopic labeling (e.g., ¹³C-proline) coupled with NMR to track proline incorporation into collagen .

- Inhibition assays using cis-4-hydroxy-L-proline to block proline hydroxylation, a critical step in collagen maturation .

Q. How can researchers quantify L-proline in biological samples?

- High-performance liquid chromatography (HPLC) with pre-column derivatization (e.g., ninhydrin) .

- Enzymatic assays using proline dehydrogenase (PRODH) to measure proline-to-glutamate conversion .

- Mass spectrometry for high-sensitivity detection in complex matrices like plant tissues or neural cells .

Advanced Research Questions

Q. How does glucose availability regulate L-proline metabolism in Trypanosoma brucei?

- Kinetic uptake studies under glucose-rich vs. glucose-depleted conditions reveal a 3–6× increase in proline consumption in low glucose .

- RNA interference (RNAi) silencing of succinate dehydrogenase (SDH) demonstrates glucose-dependent redirection of proline-derived succinate into the TCA cycle .

- ¹³C metabolic flux analysis identifies glucose’s role in suppressing proline-to-alanine conversion .

Q. What explains conflicting findings on L-proline’s neurobiological roles (e.g., GABA modulation vs. cognitive enhancement)?

- Methodological factors : Fixation artifacts in immunohistochemistry may obscure proline-containing neurons in higher brain regions .

- Genetic models : Prodh-deficient mice show elevated CNS proline, impairing GABA-ergic transmission via competitive inhibition of glutamate decarboxylase (GAD) .

- Dose dependency : Neuroprotective effects (e.g., spatial memory enhancement) occur at lower concentrations (<1 mM), while GABA disruption occurs at higher levels (>5 mM) .

Q. How can L-proline be leveraged as a green catalyst in asymmetric synthesis?

- Organocatalytic protocols : L-Proline catalyzes Mannich or Michael additions in solvent-free deep eutectic solvents (DESs), achieving >90% enantiomeric excess .

- Reaction optimization : Varying H-bond donors (e.g., glycerol, p-toluenesulfonic acid) in DESs tunes catalytic activity .

- DFT calculations correlate proline’s conformational flexibility with transition-state stabilization .

Q. What mechanisms underlie L-proline’s osmotic stress tolerance in plants?

- Exogenous proline application (10–100 mM) upregulates stress-responsive genes (e.g., P5CS, ProDH) in Arabidopsis .

- Transport studies using ³H-proline identify plasma membrane transporters with Km values of 50–200 µM .

- ROS scavenging assays demonstrate proline’s antioxidant capacity under drought or salinity .

Data Contradiction and Resolution

Q. How to resolve discrepancies in L-proline’s distribution across brain regions?

- Multi-modal validation : Combine immunohistochemistry (cell-specific localization) with LC-MS/MS (quantitative tissue profiling) .

- Genetic rescue experiments in Prodh-deficient mice restore proline levels, clarifying artifact vs. biological accumulation .

Q. Why do proline supplementation studies show variable cognitive outcomes?

- Dose-response curves in animal models reveal biphasic effects: Enhanced memory at 2–5 g/kg/day vs. neurotoxicity at >10 g/kg .

- Species-specific metabolism : Humans metabolize proline faster than rodents, necessitating adjusted dosing in clinical trials .

Methodological Best Practices

Q. What statistical frameworks are recommended for analyzing proline-related metabolic data?

- Dunnett’s test for comparing multiple treatment groups against a control (e.g., proline-deficient mutants) .

- Pathway enrichment analysis (e.g., KEGG) to identify proline-associated metabolic networks .

Q. How to validate proline’s role in redox balance?

- AOX (alternative oxidase) inhibition assays in trypanosomes quantify proline-driven oxygen consumption .

- Thiobarbituric acid (TBA) assays measure lipid peroxidation in proline-treated plant tissues under oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.